(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride
CAS No.: 2680528-05-4
Cat. No.: VC11549434
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2680528-05-4 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | 3-amino-1-ethylcyclobutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-2-6(8)3-5(7)4-6;/h5,8H,2-4,7H2,1H3;1H |
| Standard InChI Key | CVTKVWXGNZDIOS-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CC(C1)N)O.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(1s,3r)-3-Amino-1-ethylcyclobutan-1-ol hydrochloride features a four-membered cyclobutane ring substituted with:
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A hydroxyl group (-OH) at position 1
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An ethyl group (-CH2CH3) at position 1
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An amino group (-NH2) at position 3
The stereochemical descriptor "(1s,3r)" indicates the spatial arrangement: the hydroxyl and ethyl groups occupy axial positions on the same face of the cyclobutane ring, while the amino group resides equatorially .
Table 1: Structural Comparison with Analogous Compounds
The ethyl group increases molecular weight by 14.03 g/mol compared to methyl analogs, altering hydrophobicity and steric interactions .
Spectroscopic Identification
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Infrared (IR) Spectroscopy: Expected peaks include:
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Nuclear Magnetic Resonance (NMR):
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be approached via:
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Cyclobutane Ring Formation: [2+2] cycloaddition of ethylene derivatives under photochemical conditions.
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Functionalization: Introducing the ethyl, amino, and hydroxyl groups via nucleophilic substitution or oxidation-reduction sequences .
Stepwise Synthesis Protocol
A patent-derived route for analogous compounds involves enzymatic resolution and hydrogenation :
Step 1: Chiral Intermediate Preparation
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Substrate: Racemic N-protected amino cyclobutanol ester.
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Enzymatic Resolution: Lipase PS Amano selectively hydrolyzes the (1s,3r)-enantiomer in vinyl acetate, achieving >97% enantiomeric excess .
Step 2: Hydrogenation and Deprotection
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Palladium-Catalyzed Hydrogenation: Reduces double bonds in intermediates (e.g., cyclopentene derivatives) to saturate the ring .
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Acid Hydrolysis: Hydrochloric acid in isopropanol removes tert-butyl carbamate protections, yielding the hydrochloride salt .
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Enzymatic Resolution | Lipase PS Amano, vinyl acetate, 25°C | 43% |
| Hydrogenation | 10% Pd/C, H₂ (0.2 MPa), methanol | >99% |
| Deprotection | HCl/i-PrOH, 25°C | 85–90% |
Physicochemical Properties
Thermodynamic Parameters
Partitioning Behavior
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LogP (Octanol-Water): Calculated 1.75–1.90, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
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Polar Surface Area (PSA): 46.25 Ų, correlating with hydrogen-bonding capacity .
Pharmaceutical and Industrial Applications
Material Science Applications
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